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Abstract
Ethyl 6-acetylpyridine-2-carboxylate is a strategically important heterocyclic building block in

modern organic synthesis and medicinal chemistry. Possessing three distinct and reactive

functional groups—a pyridine core, an acetyl moiety, and an ethyl ester—this compound offers

a rich platform for the construction of complex molecular architectures. Its unique electronic

and steric properties make it an ideal precursor for a diverse range of derivatives, including

ligands for coordination chemistry, fused heterocyclic systems, and pharmacologically active

agents. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and

applications, complete with field-proven experimental protocols and mechanistic insights to

empower its effective utilization in research and development.

Introduction: The Strategic Value of a Trifunctional
Pyridine Core
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials

science, prized for its ability to engage in hydrogen bonding, coordinate with metals, and serve

as a stable aromatic scaffold. Ethyl 6-acetylpyridine-2-carboxylate, with its CAS Number

114578-70-0, capitalizes on this core structure by presenting ortho-substituted acetyl and ethyl

carboxylate groups. This specific arrangement (2,6-disubstitution) is not merely incidental; it
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pre-organizes the molecule for cyclization reactions and allows for the differential manipulation

of each functional group to build molecular complexity in a controlled manner.

The true utility of this building block lies in the orthogonal reactivity of its functional handles:

The Ketone (Acetyl Group): The enolizable protons alpha to the carbonyl offer a site for

alkylation, condensation, and cyclization reactions.

The Ester (Carboxylate Group): This group can be readily hydrolyzed to the corresponding

carboxylic acid, converted into amides, or reduced to a primary alcohol, providing a gateway

to a host of other functionalities.

The Pyridine Nitrogen: Acts as a mild base and a powerful coordinating site for metal

catalysts, influencing the reactivity of the ring and its substituents.

This guide will deconstruct the synthetic potential of this molecule, offering both the

foundational knowledge and the practical methodologies required to leverage its full potential.

Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's physical properties is critical for its effective use

in synthesis, including purification and characterization.
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Property Value Source

IUPAC Name
ethyl 6-acetylpyridine-2-

carboxylate
[PubChem][1]

CAS Number 114578-70-0 [Sigma-Aldrich]

Molecular Formula C₁₀H₁₁NO₃ [PubChem][1]

Molecular Weight 193.20 g/mol [PubChem][1]

Appearance Colorless liquid or solid [ChemBK][2]

Solubility

Soluble in organic solvents like

ether and chloroform; insoluble

in water.

[ChemBK][2]

SMILES
CCOC(=O)C1=CC=CC(=N1)C

(=O)C
[PubChem][1]

InChIKey
COYXIUHSZNHMAS-

UHFFFAOYSA-N
[PubChem][1]

Spectroscopic Signatures:

¹H NMR: Expected signals include a triplet and quartet for the ethyl group, distinct aromatic

protons on the pyridine ring, and a singlet for the acetyl methyl group.

¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), aromatic carbons,

ethyl group carbons, and the acetyl methyl carbon are characteristic.

IR Spectroscopy: Strong absorption bands are expected for the C=O stretching of the ketone

(~1700 cm⁻¹) and the ester (~1730 cm⁻¹), along with C=N and C=C stretching vibrations

from the pyridine ring.

Synthesis of the Building Block
The preparation of Ethyl 6-acetylpyridine-2-carboxylate can be approached from

commercially available pyridine precursors. A common and reliable method involves the

esterification of the corresponding carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-acetylpyridine-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-acetylpyridine-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-acetylpyridine-2-carboxylate
https://www.chembk.com/en/chem/ethyl%206-acetylpyridine-2-carboxylate
https://www.chembk.com/en/chem/ethyl%206-acetylpyridine-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-acetylpyridine-2-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-acetylpyridine-2-carboxylate
https://www.benchchem.com/product/b045832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

6-Methylpicolinic Acid

Oxidation

e.g., KMnO₄ or SeO₂

6-Acetyl-2-pyridinecarboxylic Acid

Esterification

Ethanol, Acid Catalyst (e.g., H₂SO₄)

Ethyl 6-acetylpyridine-2-carboxylate

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis via Esterification of 6-Acetyl-2-
pyridinecarboxylic Acid
This protocol describes the conversion of the carboxylic acid to the ethyl ester, a standard and

high-yielding transformation. The acid itself can be synthesized by oxidation of 6-methyl-2-

acetylpyridine.

Materials:
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6-Acetyl-2-pyridinecarboxylic acid (1.0 eq)

Anhydrous Ethanol (20-30 mL per gram of acid)

Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

Saturated Sodium Bicarbonate solution

Ethyl Acetate

Anhydrous Sodium Sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

Reaction Setup: Suspend 6-acetyl-2-pyridinecarboxylic acid in anhydrous ethanol in a round-

bottom flask equipped with a magnetic stir bar.

Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring

suspension at room temperature. The addition is exothermic.

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C).

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until

the starting material is consumed (typically 12-24 hours).

Work-up (Quenching): Cool the reaction mixture to room temperature and remove the bulk of

the ethanol under reduced pressure using a rotary evaporator.

Neutralization: Dissolve the residue in ethyl acetate. Carefully transfer the solution to a

separatory funnel and wash with saturated sodium bicarbonate solution until effervescence

ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

Extraction: Wash the organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.
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Purification: The resulting oil or solid can be purified by column chromatography on silica gel

if necessary to afford the pure ethyl 6-acetylpyridine-2-carboxylate.

Causality and Trustworthiness: The use of a strong acid catalyst like H₂SO₄ is crucial for

protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards

nucleophilic attack by ethanol.[3] The reaction is driven to completion by using an excess of

ethanol, which also serves as the solvent. The aqueous work-up with sodium bicarbonate is a

self-validating step; the cessation of gas evolution confirms the complete neutralization of acid,

ensuring the stability of the ester product during isolation.

Key Transformations & Synthetic Utility
The synthetic power of ethyl 6-acetylpyridine-2-carboxylate stems from the selective

manipulation of its functional groups.

Key Transformations

Ethyl 6-acetylpyridine-2-carboxylate

Acetyl Group

Ester Group

Pyridine Ring

Condensation Reactions
(e.g., Claisen-Schmidt)

 Forms C-C bonds
 to build larger scaffolds 

Hydrolysis -> Carboxylic Acid 

Amidation
 -> Amides, Peptides 

Metal Coordination

 -> Ligands for Catalysis 

Click to download full resolution via product page

Caption: Reactivity map of the core building block.
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Reactions at the Acetyl Group: Carbon-Carbon Bond
Formation
The methyl protons of the acetyl group are acidic and can be deprotonated by a suitable base

to form an enolate, which is a powerful nucleophile. This reactivity is central to building larger

molecular frameworks.

Claisen-Schmidt Condensation: This base-catalyzed reaction with an aldehyde is a classic

method for forming α,β-unsaturated ketones (chalcones), which are themselves valuable

intermediates.

Protocol 4.1: Base-Catalyzed Condensation with an
Aromatic Aldehyde
Materials:

Ethyl 6-acetylpyridine-2-carboxylate (1.0 eq)

Aromatic aldehyde (e.g., benzaldehyde, 1.0-1.2 eq)

Ethanol

Aqueous Sodium Hydroxide (e.g., 10% w/v)

Beaker, magnetic stirrer

Procedure:

Dissolution: Dissolve ethyl 6-acetylpyridine-2-carboxylate and the chosen aromatic

aldehyde in ethanol in a beaker at room temperature.

Base Addition: While stirring vigorously, add the aqueous sodium hydroxide solution

dropwise. A color change and/or precipitation of the product may be observed.

Reaction: Continue stirring at room temperature for 2-4 hours. The progress can be

monitored by TLC.
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Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, pour the

reaction mixture into cold water to induce precipitation.

Washing and Drying: Wash the collected solid with cold water and then a small amount of

cold ethanol to remove impurities. Dry the product under vacuum.

Expertise & Rationale: The use of a protic solvent like ethanol facilitates the dissolution of

reactants and the hydroxide base. The reaction proceeds via the formation of a pyridine

enolate which attacks the aldehyde carbonyl. The resulting aldol adduct rapidly dehydrates

under the basic conditions to yield the thermodynamically stable conjugated chalcone system.

This reaction is highly reliable for creating diverse libraries of compounds by simply varying the

aldehyde component.[4][5]

Reactions at the Ester Group: Gateway to Amides and
Acids
The ethyl ester is a versatile handle that can be readily converted to other functional groups,

most commonly the carboxylic acid or various amides. These derivatives are often the desired

final products or key intermediates in multi-step syntheses.[6][7]

Hydrolysis to Carboxylic Acid: Saponification using a base like NaOH or LiOH, followed by

acidic work-up, cleanly converts the ester to 6-acetyl-2-pyridinecarboxylic acid. This acid is a

critical intermediate, for instance, in the synthesis of ligands where the carboxylate provides a

metal binding site.

Amidation: Direct reaction with amines can form amides, though this often requires harsh

conditions. A more controlled, two-step approach is generally preferred: first, hydrolyze the

ester to the carboxylic acid, then activate the acid (e.g., by converting it to an acyl chloride with

SOCl₂ or using peptide coupling reagents like HATU) for reaction with an amine. This method is

highly effective for synthesizing libraries of pyridine-2-carboxamides, which are prevalent in

medicinal chemistry.[8]

Protocol 4.2: Ester Hydrolysis to 6-Acetyl-2-
pyridinecarboxylic Acid
Materials:
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Ethyl 6-acetylpyridine-2-carboxylate (1.0 eq)

Methanol or Tetrahydrofuran (THF)

1M Sodium Hydroxide (NaOH) solution (1.5-2.0 eq)

1M Hydrochloric Acid (HCl) solution

Round-bottom flask, magnetic stirrer

Procedure:

Setup: Dissolve the starting ester in methanol or THF in a round-bottom flask.

Saponification: Add the 1M NaOH solution and stir the mixture at room temperature. Monitor

the reaction by TLC until the ester is fully consumed (typically 1-3 hours).

Solvent Removal: Remove the organic solvent (methanol/THF) under reduced pressure.

Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding

1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold

water, and dry under vacuum.

Trustworthiness: This protocol is self-validating. The formation of a precipitate upon

acidification is a strong indicator of successful hydrolysis, as the carboxylate salt is water-

soluble while the protonated carboxylic acid is often not. Precise pH control is key to ensuring

complete protonation and maximizing yield.

Applications in Drug Discovery and Materials
Science
The derivatives of ethyl 6-acetylpyridine-2-carboxylate are building blocks for a wide array of

functional molecules.
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Medicinal Chemistry: The pyridine-2-carboxamide structure is a key feature in numerous

biologically active compounds. The ability to easily generate diverse amides from this

precursor makes it valuable in lead optimization campaigns. Furthermore, the chalcone

derivatives obtained from condensation reactions are known to exhibit a broad spectrum of

biological activities, including antimicrobial and anti-inflammatory properties.[9][10]

Ligand Synthesis: The 2,6-disubstituted pyridine core is a classic "pincer" ligand scaffold.[11]

The nitrogen and the carbonyl oxygens (from either the acetyl or the carboxylate/amide

group) can form stable complexes with a variety of transition metals. These complexes are

investigated for their catalytic activity, photophysical properties, and potential as therapeutic

agents.[11][12]

Fused Heterocyclic Systems: The dual functionality of the molecule makes it an ideal starting

material for constructing fused bicyclic and polycyclic systems, such as thieno[2,3-

b]pyridines, through intramolecular cyclization or multicomponent reactions.[13][14] These

fused systems often possess unique electronic properties and biological profiles.

Conclusion
Ethyl 6-acetylpyridine-2-carboxylate is more than a simple chemical reagent; it is a versatile

platform for innovation. Its value is derived from the predictable and selective reactivity of its

three functional groups, which allows for the rational design and efficient synthesis of complex

molecular targets. By understanding the principles of its reactivity and mastering the robust

protocols for its transformation, researchers can unlock its considerable potential to accelerate

discovery in drug development, catalysis, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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